2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide
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Overview
Description
2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide involves its interaction with molecular targets in cells. Thiadiazole derivatives are known to interfere with DNA replication by binding to nucleic acids and inhibiting the activity of enzymes involved in the replication process . This leads to the disruption of cell division and the inhibition of cell proliferation. The compound may also interact with other cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide include other thiadiazole derivatives such as:
1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,4-thiadiazole: Exhibits antifungal and antibacterial activities.
1,2,3-thiadiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit a unique profile of biological activities.
Properties
Molecular Formula |
C13H23N5OS |
---|---|
Molecular Weight |
297.42 g/mol |
IUPAC Name |
2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C13H23N5OS/c1-9(2)14-12(19)10(3)17-5-7-18(8-6-17)13-15-11(4)16-20-13/h9-10H,5-8H2,1-4H3,(H,14,19) |
InChI Key |
MACGZQDEXSWPNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)C(C)C(=O)NC(C)C |
Origin of Product |
United States |
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